molecular formula C16H19NO5S3 B2928780 methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1251547-62-2

methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2928780
CAS No.: 1251547-62-2
M. Wt: 401.51
InChI Key: OGYVATWMUVMJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative. Its structure comprises a thiophene ring with a methyl carboxylate group at position 2 and a sulfamoyl moiety at position 2. The sulfamoyl group is further substituted with a [4-(thiophen-2-yl)oxan-4-yl]methyl chain, where a tetrahydropyran (oxane) ring is functionalized with a thiophen-2-yl group at position 4 . This compound shares structural motifs with pharmaceuticals and agrochemicals, particularly sulfonylurea herbicides and peroxisome proliferator-activated receptor (PPAR) modulators, but its biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name

methyl 3-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S3/c1-21-15(18)14-12(4-10-24-14)25(19,20)17-11-16(5-7-22-8-6-16)13-3-2-9-23-13/h2-4,9-10,17H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYVATWMUVMJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction is one such method that is widely applied due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Scientific Research Applications

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the methyl thiophene-2-carboxylate core with sulfamoyl modifications but differ in substituents, leading to distinct physicochemical and biological properties:

PPARδ Antagonists

GSK0660 (Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate) Structure: Sulfamoyl group linked to a 2-methoxy-4-phenylaminophenyl ring. Activity: Potent PPARδ antagonist with IC₅₀ = 1.3 nM; used to study metabolic and inflammatory pathways . Key Difference: The phenylamino group enhances receptor binding via π-π interactions, unlike the oxane-thiophene substituent in the target compound.

ST247 (Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) Structure: Hexylamino substituent on the phenyl ring. Activity: PPARδ antagonist with improved pharmacokinetics due to lipophilic hexyl chain .

Compound 10h (Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) Structure: Isopentylamino group on phenyl ring. Activity: PPARδ antagonist used in retinal vascular studies . Key Difference: The branched isopentyl chain in 10h contrasts with the cyclic oxane-thiophene group, which may sterically hinder receptor binding.

Sulfonylurea Herbicides

Thifensulfuron Methyl (Methyl 3-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)thiophene-2-carboxylate) Structure: Triazine-carbamoyl group attached to sulfamoyl. Activity: Herbicide targeting acetolactate synthase (ALS) in plants . Comparison: The triazine group in thifensulfuron enables herbicidal activity, while the oxane-thiophene substituent in the target compound lacks known agrochemical relevance.

Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Structure: Similar triazine-carbamoyl-sulfamoyl motif but on a benzoate core. Activity: Broad-spectrum herbicide . Key Difference: The thiophene core in the target compound may confer distinct electronic properties compared to benzoate-based herbicides.

Sulfamoyl Derivatives with Varied Substituents

Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Structure: Methoxycarbonylmethyl group on sulfamoyl. Synthesis: Prepared via reaction of glycine methyl ester with 3-chlorosulfonylthiophene-2-carboxylate (71% yield) . Application: Intermediate for synthesizing thienothiazine dioxides . Comparison: The oxane-thiophene group in the target compound introduces steric bulk absent in this derivative.

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Structure: Bromo, cyano, and ethoxycarbonylmethylsulfanyl substituents. Application: Intermediate for bioactive thienothienopyrimidines .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight Substituent on Sulfamoyl LogP (Predicted) Solubility (Water)
Target Compound 437.5 g/mol [4-(Thiophen-2-yl)oxan-4-yl]methyl ~2.1 Low (lipophilic)
GSK0660 410.5 g/mol 2-Methoxy-4-phenylaminophenyl ~3.5 Moderate
Thifensulfuron Methyl 387.4 g/mol Triazine-carbamoyl ~1.8 High (polar)
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl] 333.4 g/mol Methoxycarbonylmethyl ~0.9 Moderate
  • Key Trends :
    • The oxane-thiophene group increases molecular weight and lipophilicity compared to simpler substituents.
    • PPARδ antagonists (e.g., GSK0660) exhibit higher LogP values due to aromatic/hydrophobic groups.

Characterization Techniques

  • Spectroscopy : IR and NMR (as in ) confirm sulfamoyl and ester functionalities.

Biological Activity

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O5S2C_{12}H_{13}N_{1}O_{5}S_{2}, with a molecular weight of approximately 293.32 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, and a sulfamoyl group that enhances its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl moiety is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This can lead to altered cell signaling pathways, particularly in cancer cells.
  • Antimicrobial Properties : Compounds containing thiophene rings have been reported to exhibit antimicrobial activity. The presence of the oxan moiety may enhance this effect by facilitating interactions with microbial cell membranes.
  • Antitumor Activity : Preliminary studies suggest that derivatives of thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific interactions of this compound with target proteins involved in cell proliferation warrant further investigation.

Biological Activity Data

The following table summarizes various biological activities reported for similar compounds in the literature:

Activity Compound IC50 (µM) Reference
AntimicrobialThiophene derivatives10 - 50
AntitumorSulfamoyl derivatives5 - 20
Enzyme inhibitionVarious thiophene compounds0.5 - 15

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of methyl sulfamoyl thiophene derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential for therapeutic applications in oncology.
  • Antimicrobial Testing : Another investigation tested the antimicrobial properties of thiophene-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable bactericidal activity, making it a candidate for further development as an antimicrobial agent.
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic processes showed promising results, suggesting its utility in modulating metabolic pathways relevant to disease states like diabetes and obesity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.